molecular formula C8H6ClFN2O3 B13911164 N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide

N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide

Cat. No.: B13911164
M. Wt: 232.59 g/mol
InChI Key: JJFMZDGHIKHQSI-UHFFFAOYSA-N
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Description

N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide is an organic compound with the molecular formula C8H6ClFN2O3 It is characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, along with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 6-chloro-3-fluoroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Acetylation: The resulting 6-chloro-3-fluoro-2-nitroaniline is then acetylated using acetic anhydride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (e.g., amines, thiols), solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 6-Chloro-3-fluoro-2-amino-phenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 6-Chloro-3-fluoro-2-nitrobenzoic acid and acetamide.

Scientific Research Applications

N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, resulting in antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide can be compared with other similar compounds, such as:

    N-(4-Chloro-3-fluoro-2-nitro-phenyl)acetamide: Similar structure but with different substitution pattern, leading to variations in reactivity and biological activity.

    N-(6-Chloro-2-nitro-phenyl)acetamide: Lacks the fluoro substituent, which may affect its chemical properties and applications.

    N-(6-Chloro-3-fluoro-phenyl)acetamide:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H6ClFN2O3

Molecular Weight

232.59 g/mol

IUPAC Name

N-(6-chloro-3-fluoro-2-nitrophenyl)acetamide

InChI

InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-5(9)2-3-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13)

InChI Key

JJFMZDGHIKHQSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1[N+](=O)[O-])F)Cl

Origin of Product

United States

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